5-chloro-4-fluoro-1H-indole-6-carboxylic Acid
Overview
Description
5-chloro-4-fluoro-1H-indole-6-carboxylic Acid: is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine and fluorine substituents on the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chlorine and fluorine substituents.
Cyclization: Formation of the indole ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The presence of halogen substituents makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or fluorine gas, or halogenating agents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like sodium borohydride.
Major Products:
Halogenated Indoles: Products with additional halogen substituents.
Nitro Indoles: Products with nitro groups.
Amino Indoles: Products with amino groups after reduction of nitro groups.
Scientific Research Applications
Chemistry: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various indole derivatives.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical properties allow for the creation of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing their activity. The presence of chlorine and fluorine substituents can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-chloro-4-fluoro-1H-indole-2-carboxylic Acid
- 5-chloro-4-fluoro-1H-indole-3-carboxylic Acid
- 5-chloro-4-fluoro-1H-indole-7-carboxylic Acid
Comparison: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid is unique due to the specific positioning of the carboxylic acid group at the 6th position on the indole ring. This positioning can influence its chemical reactivity and biological activity compared to similar compounds with carboxylic acid groups at different positions. The presence of both chlorine and fluorine substituents also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-5(9(13)14)3-6-4(8(7)11)1-2-12-6/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKRKKWFNLRBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2)C(=O)O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255040 | |
Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-79-3 | |
Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908600-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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